N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with 2,4-dimethoxy groups, a 4-(dimethylamino)phenyl moiety, and a morpholinoethyl side chain. The morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) enhances solubility, while the dimethylamino and dimethoxy groups contribute to electronic effects and steric interactions.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-24(2)18-7-5-17(6-8-18)20(25-11-13-30-14-12-25)16-23-31(26,27)22-10-9-19(28-3)15-21(22)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDYKLBFMBMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C), and reagents like sodium bicarbonate (NaHCO₃) and dimethyl sulfate (DMS) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide (NaN₃) or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts or solvents. For example, oxidation reactions may be conducted at elevated temperatures with acidic or basic conditions, while reduction reactions often occur at room temperature under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted sulfonamides or morpholine derivatives.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound’s sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The morpholine ring and dimethylamino group may enhance its binding affinity and specificity, leading to selective inhibition of certain pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
Key Comparisons :
Electronic and Steric Effects
- Methoxy vs. Fluoro/Methyl Groups: The 2,4-dimethoxy groups in the target compound donate electron density via resonance, activating the benzene ring toward electrophilic interactions. This contrasts with 2-fluoro () or methyl () substituents, which deactivate or sterically hinder the ring, respectively . Morpholinoethyl vs. Hydroxyethyl: The morpholine ring’s tertiary amine improves solubility in aqueous environments compared to the primary alcohol in , which may form stronger hydrogen bonds but limit blood-brain barrier penetration .
Pharmacokinetic and Physicochemical Properties (Inferred)
- Solubility: Morpholinoethyl and dimethoxy groups likely confer balanced hydrophilicity to the target compound, whereas methyl-substituted analogs () are more lipophilic .
- Metabolic Stability : Methoxy groups resist oxidation better than methyl groups, which undergo CYP450-mediated demethylation. Fluorine in and may reduce metabolic degradation via steric blocking .
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
The compound features a dimethylamino group, a morpholino group, and a sulfonamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
- Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. This compound may exhibit similar effects against a range of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Biological Activity Data
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits carbonic anhydrase |
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.
-
Anticancer Activity :
- In vitro studies on breast cancer cell lines demonstrated that the compound reduced cell viability by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with concentrations as low as 10 µM.
-
Enzyme Interaction :
- The interaction of the compound with carbonic anhydrase was assessed using kinetic assays. The compound exhibited competitive inhibition with a Ki value of 150 nM, indicating strong affinity for the enzyme.
Q & A
Q. What are the common synthetic methodologies for N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide?
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and sulfonylation. Key steps include:
- Step 1 : Formation of the dimethylamino-morpholinoethyl backbone via condensation of 4-(dimethylamino)benzaldehyde with morpholine under acidic conditions .
- Step 2 : Sulfonylation of the intermediate using 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure proper electrophilic activation .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Critical parameters include reaction temperature (0–25°C for sulfonylation to avoid side reactions) and anhydrous solvents (e.g., dichloromethane) .
Q. What analytical techniques are used to confirm the structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 518.2) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but require strict anhydrous conditions to prevent hydrolysis .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate intermediate formation, reducing reaction time by 30–40% .
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce dimerization byproducts, as observed in analogous sulfonamide syntheses .
- Real-Time Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures timely quenching of reactions .
Q. How can researchers resolve contradictions in structural data from NMR, X-ray crystallography, and computational modeling?
- Multi-Technique Validation : X-ray crystallography (e.g., CCDC deposition) provides definitive bond lengths/angles, resolving ambiguities in NMR assignments (e.g., distinguishing morpholine vs. piperazine conformers) .
- DFT Calculations : Density Functional Theory (DFT) optimizations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts and vibrational spectra, cross-validating experimental data .
- Crystallographic Refinement : R-factor analysis (<5%) and electron density maps ensure accurate structural resolution .
Q. What strategies are effective for modifying the compound’s structure to enhance bioactivity?
- Functional Group Substitution : Replacing 2,4-dimethoxy groups with electron-withdrawing groups (e.g., nitro) increases binding affinity to kinase targets, as seen in related sulfonamides .
- Morpholine Ring Modification : Substituting morpholine with piperazine improves solubility (logP reduction by 0.5–1.0 units) without compromising activity .
- Prodrug Design : Esterification of the sulfonamide group enhances membrane permeability, as demonstrated in analogs with 10-fold higher cellular uptake .
Q. What computational approaches are used to study the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina simulations predict binding modes to ATP-binding pockets (e.g., in PI3Kγ, ΔG = −9.2 kcal/mol) .
- Molecular Dynamics (MD) : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å for >80% simulation time) .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., dimethylamino groups contribute to 70% of inhibitory activity) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Degradation studies (HPLC monitoring) show the compound is stable at pH 5–7 but hydrolyzes rapidly in alkaline conditions (pH >8), necessitating buffered solutions during biological assays .
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point of 215–220°C, with decomposition above 250°C. Storage at −20°C in amber vials prevents photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
